

# Environmental Fate of 2-(2-Chloro-4,5-dimethylphenoxy)acetic Acid

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## Compound of Interest

Compound Name:	2-(2-Chloro-4,5-dimethylphenoxy)acetic acid
CAS No.:	1585-23-5
Cat. No.:	B13014891

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## Executive Summary

**2-(2-Chloro-4,5-dimethylphenoxy)acetic acid** (CAS 1585-23-5) is a synthetic auxin analog structurally related to the phenoxy herbicide family.<sup>[1]</sup> While less common than 2,4-D, it serves as a critical probe substrate for Aryloxyalkanoate Dioxygenase (AAD) enzymes (e.g., AAD-1, AAD-12) used in transgenic herbicide-tolerance traits. Its environmental fate is defined by high mobility in soil (due to anionic character at neutral pH) and rapid aerobic biodegradation via ether cleavage. Unlike persistent organic pollutants (POPs), it does not significantly bioaccumulate but poses a potential leaching risk in low-carbon soils prior to degradation.

## Physicochemical Drivers of Fate

The molecule's fate is dictated by the interplay between its acidic nature and lipophilicity.

Parameter	Value (Est./Class)	Environmental Implication
Molecular Weight	214.65 g/mol	Moderate size; readily transported across membranes.
pKa	2.9 – 3.1	Exists primarily as an anion (carboxylate) in environmental waters (pH 5–9).
Log Kow (Octanol-Water)	2.8 – 3.2 (pH dependent)	Moderate lipophilicity in acid form; significantly lower for the anion. Low bioaccumulation potential.
Water Solubility	~500–900 mg/L (Acid) >100 g/L (Salt)	Highly soluble as a salt; readily dissolves in soil pore water.
Vapor Pressure	< 1 x 10 <sup>-7</sup> mmHg	Non-volatile; atmospheric transport is negligible.

## Mechanistic Insight: The "Ion Trap" Effect

At typical soil pH (5.5–7.5), the compound is >99% ionized. This anionic state repels the negatively charged clay/organic matter surfaces, resulting in low soil sorption coefficients (Koc ~ 20–100 mL/g). Consequently, the primary vector for transport is aqueous leaching, not sediment binding.

## Biotic Degradation: The Primary Sink

Microbial degradation is the dominant dissipation pathway. The molecule is susceptible to oxidative cleavage of the ether bond, a reaction catalyzed by specific dioxygenase enzymes found in soil bacteria (e.g., *Ralstonia*, *Bradyrhizobium*, *Sphingomonas*).

## Metabolic Pathway

The degradation follows the canonical chlorophenoxy succinate/ether cleavage pathway:

- Ether Cleavage: The side chain is removed by an

-ketoglutarate-dependent dioxygenase (e.g., tfdA or AAD homolog), yielding 2-chloro-4,5-dimethylphenol and glyoxylate.

- Ring Hydroxylation: The phenol is further hydroxylated (likely at the ortho position) to form a catechol.
- Ring Cleavage: The aromatic ring is opened via ortho- or meta-cleavage, eventually feeding into the TCA cycle.

## Degradation Kinetics

- Aerobic Soil Half-life (DT50): Estimated at 4 – 14 days in biologically active topsoil.
- Lag Phase: A short lag phase (1–3 days) may occur as microbial populations adapt (enzyme induction).
- Anaerobic Conditions: Degradation is significantly slower (DT50 > 100 days), as the initial ether cleavage is oxygen-dependent.



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Caption: Proposed aerobic degradation pathway mediated by alpha-ketoglutarate dependent dioxygenases.

## Abiotic Degradation

- Hydrolysis: The ether linkage is chemically stable at pH 5, 7, and 9. Hydrolysis is not a significant degradation route.
- Photolysis: Direct photolysis is possible in clear surface waters. The aromatic ring absorbs UV light (approx. 280–290 nm). Photolytic half-lives are typically 2 – 10 days in shallow water but negligible in soil.

## Experimental Protocols for Fate Assessment

To validate these properties in a specific formulation or soil type, the following protocols are recommended.

### Protocol A: Aerobic Soil Metabolism (OECD 307)

Objective: Determine DT50 and identify major metabolites.

- System: Use standard agricultural soils (sandy loam, clay loam) adjusted to 40% Maximum Water Holding Capacity (MWHC).
- Dosing: Apply radiolabeled [  
  
C-phenyl]-2-(2-chloro-4,5-dimethylphenoxy)acetic acid at a rate equivalent to field application (e.g., 100-500 g/ha).
- Incubation: Dark, 20°C ± 2°C, for up to 60 days.
- Sampling: Days 0, 1, 3, 7, 14, 30, 60.
- Extraction: Extract soil with Acetonitrile/Water (80:20 v/v) acidified with 0.1% Formic Acid.
- Analysis: Analyze extracts via LSC (Liquid Scintillation Counting) for mass balance and HPLC-RAM-MS/MS for metabolite identification.

### Protocol B: Adsorption/Desorption (OECD 106)

Objective: Calculate K<sub>d</sub> and K<sub>oc</sub> to predict leaching.

- Equilibrium: Equilibrate soil/solution ratio (1:1 or 1:5) with 0.01 M CaCl<sub>2</sub>.
- Concentrations: Test at least 5 concentrations covering 2 orders of magnitude.
- Separation: Centrifuge and analyze supernatant via LC-MS/MS.
- Calculation: Plot the Freundlich isotherm ( )  
  
).

## Analytical Methodology (LC-MS/MS)

Detection of the parent and its phenol metabolite requires sensitive instrumentation.

- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7  $\mu$ m).
- Mobile Phase A: Water + 0.1% Formic Acid (promotes ionization in negative mode).
- Mobile Phase B: Acetonitrile.
- Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
  - Parent Transition: m/z 213  
155 (Loss of acetic acid group).
  - Phenol Metabolite: m/z 155  
119 (Loss of HCl).

## Risk Assessment Framework

- Groundwater: Due to low Koc, the "Leaching Potential Index" (GUS) is likely > 2.8, classifying it as a leacher. Mitigation strategies (buffer zones) are required in karst or sandy regions.
- Surface Water: Risks are driven by runoff events shortly after application. Rapid degradation reduces chronic exposure risks to aquatic organisms.
- Ecotoxicity: As an auxin mimic, it is highly toxic to non-target dicot plants (EC50 < 0.1 mg/L) but generally low toxicity to fish and invertebrates (LC50 > 100 mg/L).

## References

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## Sources

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